Urapidil-d3(methoxy-d3)
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Overview
Description
Urapidil-d3 (methoxy-d3) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of urapidil, a drug known for its antihypertensive properties. The compound is labeled with deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urapidil-d3 (methoxy-d3) involves several steps. One common method starts with the reaction of 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to form 6-(3-hydroxypropylamino)-1,3-dimethyluracil. This intermediate is then reacted with thionyl chloride to produce 6-(3-chloropropylamino)-1,3-dimethyluracil. Finally, this compound is reacted with 1-(2-methoxyphenyl)piperazine hydrochloride to yield urapidil .
Industrial Production Methods
Industrial production of urapidil-d3 (methoxy-d3) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reagents used are typically inexpensive and readily available, making the process cost-effective .
Chemical Reactions Analysis
Types of Reactions
Urapidil-d3 (methoxy-d3) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Urapidil-d3 (methoxy-d3) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of urapidil.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of urapidil.
Industry: Applied in the development of new antihypertensive drugs and in quality control processes
Mechanism of Action
Urapidil-d3 (methoxy-d3) exerts its effects through a combination of adrenergic antagonism and serotonin agonism. It acts as an alpha-1 adrenoceptor antagonist, which helps in lowering blood pressure by relaxing blood vessels. Additionally, it stimulates serotonin 5HT-1A receptors in the central nervous system, contributing to its antihypertensive effects without causing reflex tachycardia .
Comparison with Similar Compounds
Similar Compounds
Urapidil: The parent compound, used primarily for its antihypertensive properties.
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Clonidine: A centrally acting alpha-2 adrenoceptor agonist used for hypertension and other conditions.
Uniqueness
Urapidil-d3 (methoxy-d3) is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. Unlike its parent compound, urapidil, the deuterium labeling allows for more precise tracking and analysis in various research applications .
Properties
CAS No. |
1398066-08-4 |
---|---|
Molecular Formula |
C20H26D3N5O3 |
Molecular Weight |
390.5 |
Purity |
98% by HPLC; 99% atom D; |
Related CAS |
34661-75-1 (unlabelled); 64887-14-5 (unlabelled hydrochloride) |
Synonyms |
6-[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propylamino]-1,3-dimethyluracil |
tag |
Urapidil |
Origin of Product |
United States |
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